molecular formula C11H10INO3 B1527295 1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid CAS No. 1247901-32-1

1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid

Cat. No. B1527295
M. Wt: 331.11 g/mol
InChI Key: FCDDYSVRQPWCDX-UHFFFAOYSA-N
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Description

“1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 1247901-32-1 . It has a molecular weight of 331.11 . The compound is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 1-[(4-iodoanilino)carbonyl]cyclopropanecarboxylic acid . The InChI code is 1S/C11H10INO3/c12-7-1-3-8(4-2-7)13-9(14)11(5-6-11)10(15)16/h1-4H,5-6H2,(H,13,14)(H,15,16) .


Physical And Chemical Properties Analysis

This compound is a white to almost white powder . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Ethylene Precursor in Plants

1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid is closely related to 1-aminocyclopropane-1-carboxylic acid (ACC), a known ethylene precursor in plants. Studies have shown that when ACC is administered to plants, it is converted into a nonvolatile metabolite, such as 1-(malonylamino)cyclopropane-1-carboxylic acid, playing a significant role in the natural processes of wilting in plants (Hoffman, Yang, & McKeon, 1982).

Antiproliferative Activity

Compounds structurally related to 1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid have been synthesized and studied for their antiproliferative activity against cancer cell lines. A study demonstrates the inhibitory activity of similar compounds against various cancer cell lines, indicating the potential for therapeutic applications in oncology (Lu, Zhao, Sun, Ji, Huang, & Ge, 2021).

Carbonic Anhydrase Inhibition

Cyclopropylcarboxylic acids, a group to which 1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid belongs, have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes. These studies have found significant inhibitory effects, suggesting the potential for medical applications, particularly in targeting certain isoenzymes associated with various diseases (Boztaş, Çetinkaya, Topal, Gülçin, Menzek, Şahin, Tanc, & Supuran, 2015).

Biological Activities of ACC

1-aminocyclopropane-1-carboxylic acid (ACC) and its derivatives, which include 1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid, have a broad spectrum of biological activities, such as antifungal, antimicrobial, antiviral, and antitumoral effects. This emphasizes the diversity and potential applications of these compounds in various fields of biological research and medicine (Coleman & Hudson, 2016).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust, mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

1-[(4-iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10INO3/c12-7-1-3-8(4-2-7)13-9(14)11(5-6-11)10(15)16/h1-4H,5-6H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDDYSVRQPWCDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)NC2=CC=C(C=C2)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid
Reactant of Route 6
1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid

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